N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
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Overview
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-methoxyaniline intermediate: This can be achieved through the nitration of 2-methoxyaniline followed by reduction and chlorination.
Synthesis of the 4-hydroxychroman-4-ylmethyl intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the two intermediates using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-methoxyphenyl)-N2-(methyl)oxalamide: Lacks the chroman ring, resulting in different reactivity and applications.
N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxyphenyl)methyl)oxalamide: Contains a phenyl ring instead of a chroman ring, affecting its biological activity.
Uniqueness
N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is unique due to the presence of both the chroman ring and the oxalamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-26-16-7-6-12(20)10-14(16)22-18(24)17(23)21-11-19(25)8-9-27-15-5-3-2-4-13(15)19/h2-7,10,25H,8-9,11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRYCQTWOCDGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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